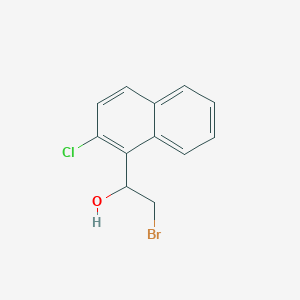
2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol is an organic compound that belongs to the class of halogenated naphthalenes. This compound is characterized by the presence of a bromine atom and a chlorine atom attached to a naphthalene ring, along with an ethanol group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol typically involves the bromination of 1-(2-chloronaphthalen-1-yl)ethanol. This can be achieved by reacting 1-(2-chloronaphthalen-1-yl)ethanol with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1-(2-chloronaphthalen-1-yl)ethanol.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of 2-chloronaphthalene-1-carbaldehyde or 2-chloronaphthalene-1-carboxylic acid.
Reduction: Formation of 1-(2-chloronaphthalen-1-yl)ethanol.
Substitution: Formation of 2-chloro-1-(2-chloronaphthalen-1-yl)ethanol derivatives.
Applications De Recherche Scientifique
2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ethanol group can form hydrogen bonds, further stabilizing the interactions with target molecules. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(4-chloronaphthalen-1-yl)ethanol
- 2-Chloro-1-(2-chloronaphthalen-1-yl)ethanol
- 1-(2-Chloronaphthalen-1-yl)ethanol
Uniqueness
2-Bromo-1-(2-chloronaphthalen-1-yl)ethanol is unique due to the specific positioning of the bromine and chlorine atoms on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
63309-93-3 |
|---|---|
Formule moléculaire |
C12H10BrClO |
Poids moléculaire |
285.56 g/mol |
Nom IUPAC |
2-bromo-1-(2-chloronaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C12H10BrClO/c13-7-11(15)12-9-4-2-1-3-8(9)5-6-10(12)14/h1-6,11,15H,7H2 |
Clé InChI |
SJMURIMKKQEKHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C(CBr)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


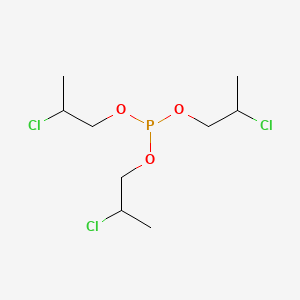


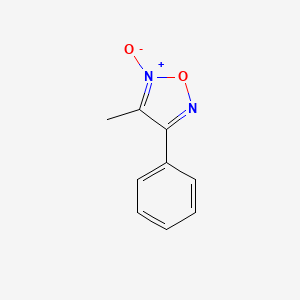

![8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one](/img/structure/B14732685.png)

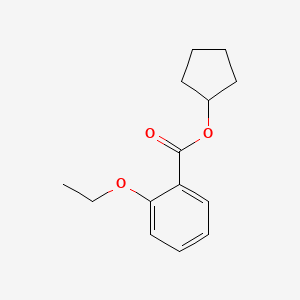
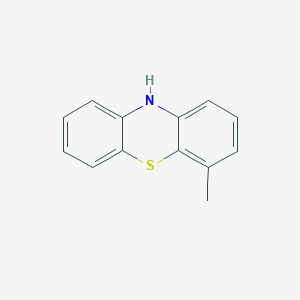
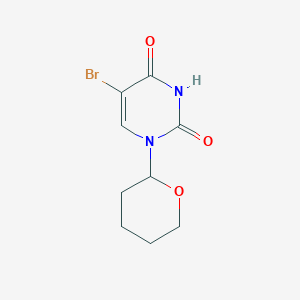

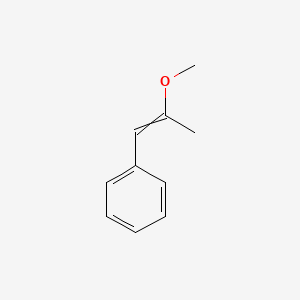
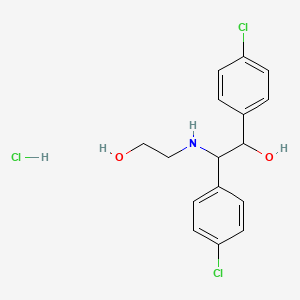
![2-[[Amino(nitramido)methylidene]amino]ethyl acetate](/img/structure/B14732740.png)
